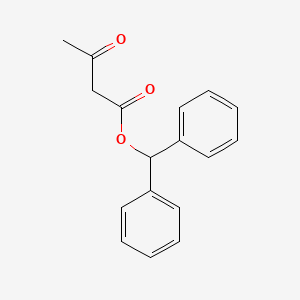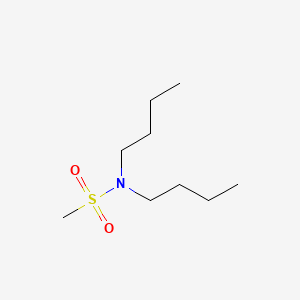
5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE is a chemical compound with the molecular formula C10H9N5O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a nitro group at the 5-position and a phenyl group attached to the nitrogen at the 4-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE typically involves the following steps:
Nitration: The introduction of the nitro group into the pyrimidine ring is achieved through nitration reactions. This can be done using a mixture of concentrated nitric acid and sulfuric acid.
Phenylation: The phenyl group is introduced at the nitrogen atom through a phenylation reaction, which can be achieved using phenyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using the above-mentioned methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amino groups can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-N-phenylpyrimidine-4,6-diamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting their function. The amino groups can form hydrogen bonds with biological molecules, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-N-phenylpyrimidine-4,6-diamine: Lacks the nitro group, resulting in different chemical and biological properties.
5-nitropyrimidine-4,6-diamine: Lacks the phenyl group, affecting its hydrophobic interactions and overall activity.
5-nitro-4-N-methylpyrimidine-4,6-diamine: Contains a methyl group instead of a phenyl group, leading to differences in steric and electronic effects.
Uniqueness
5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
40816-36-2 |
|---|---|
Molekularformel |
C10H9N5O2 |
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
5-nitro-4-N-phenylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H9N5O2/c11-9-8(15(16)17)10(13-6-12-9)14-7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14) |
InChI-Schlüssel |
PGVSSDIHLVHLSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phosphonic acid, [2-(diethylamino)ethyl]-, diethyl ester](/img/structure/B1655619.png)






![4-[(2-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B1655628.png)



![1-Methyl-4-[1-(4-methylphenyl)sulfonylethenylsulfonyl]benzene](/img/structure/B1655636.png)

